Boc-D-MeTyr(Bzl)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

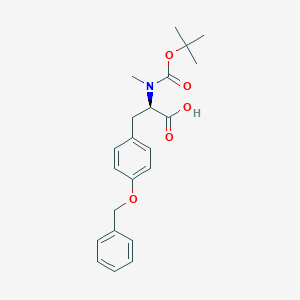

Boc-D-MeTyr(Bzl)-OH: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyl (Bzl) group, and a methyl group attached to the tyrosine residue. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.

准备方法

Synthetic Routes and Reaction Conditions:

Protection of Tyrosine: The synthesis begins with the protection of the amino group of tyrosine using the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Methylation: The hydroxyl group of the tyrosine residue is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Benzylation: The phenolic hydroxyl group is protected by benzylation, which involves reacting the methylated tyrosine with benzyl bromide (C6H5CH2Br) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of Boc-D-MeTyr(Bzl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

化学反应分析

Types of Reactions:

Deprotection Reactions: Boc-D-MeTyr(Bzl)-OH undergoes deprotection reactions to remove the Boc and Bzl groups. These reactions are typically carried out using acids such as trifluoroacetic acid (TFA) for Boc deprotection and hydrogenation for Bzl deprotection.

Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains. Common reagents for these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling agents like 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Bzl removal.

Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).

Major Products:

Deprotected Tyrosine Derivatives: After deprotection, the major products are the free amino acid derivatives.

Peptide Chains: In coupling reactions, the major products are extended peptide chains.

科学研究应用

Peptide Synthesis

Boc-D-MeTyr(Bzl)-OH is widely utilized in the synthesis of peptides. Its stability and ease of incorporation make it an ideal candidate for constructing complex peptide sequences. The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .

Protein Engineering

In protein engineering, this compound is used to study protein structure and function. By incorporating this compound into synthetic peptides, researchers can investigate conformational changes and interactions with biological targets .

Drug Development

The compound plays a crucial role in drug development, particularly for peptide-based therapeutics. It has been employed in designing enzyme inhibitors and receptor modulators, which are essential for developing new treatments for various diseases . For instance, studies have shown that derivatives of this compound can effectively inhibit specific receptors, demonstrating its potential in pharmacological applications .

Case Study 1: P2X7 Receptor Antagonists

Research has demonstrated that this compound derivatives can act as potent antagonists for the P2X7 receptor, which is implicated in inflammatory responses. One study identified a derivative with an IC50 value of 40 nM, showcasing its potential as a therapeutic agent in managing inflammatory diseases .

Case Study 2: Enzyme Inhibition

Another study explored the use of this compound in designing inhibitors targeting specific enzymes involved in cancer progression. The compound's structural properties allowed for the development of selective inhibitors that showed promise in preclinical models .

作用机制

Mechanism: Boc-D-MeTyr(Bzl)-OH exerts its effects primarily through its incorporation into peptide chains. The Boc and Bzl protecting groups provide stability during synthesis and can be selectively removed to expose the functional groups of the tyrosine residue.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can be used to design inhibitors that target specific enzymes by mimicking the natural substrates.

Receptor Interaction: It can also be used to design molecules that interact with specific receptors, modulating their activity.

相似化合物的比较

Boc-L-Tyr(Bzl)-OH: Similar to Boc-D-MeTyr(Bzl)-OH but with the L-configuration of tyrosine.

Boc-D-Tyr(Bzl)-OH: Lacks the methyl group on the tyrosine residue.

Uniqueness:

Methyl Group: The presence of the methyl group in this compound provides unique steric and electronic properties, making it distinct from other tyrosine derivatives.

D-Configuration: The D-configuration of the tyrosine residue can confer different biological activity compared to the L-configuration.

生物活性

Boc-D-MeTyr(Bzl)-OH, also known as N-Boc-N-methyl-O-benzyl-D-tyrosine, is a derivative of D-tyrosine that has garnered attention for its potential biological activities. This compound, with a molecular formula of C22H27NO5 and a molecular weight of 385.46 g/mol, is primarily utilized in peptide synthesis and research related to neurobiology and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C22H27NO5 |

| Molecular Weight | 385.46 g/mol |

| CAS Number | 138774-98-8 |

| MDL Number | MFCD02259475 |

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It is known to act on the P2X7 receptor, which plays a critical role in inflammation and immune responses. Activation of this receptor can lead to the release of pro-inflammatory cytokines such as IL-1β, which is significant in both neuroinflammatory conditions and various immune responses .

Biological Activity

- Neuroprotective Effects : Studies have indicated that compounds similar to this compound can exhibit neuroprotective properties by modulating neurotransmitter release and reducing neuronal apoptosis. For instance, in macrophages, the activation of P2X7 receptors by ATP can lead to apoptosis; however, antagonists derived from this compound may inhibit this process, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Activity : Although not primarily studied for antimicrobial properties, the structural characteristics of this compound suggest it could influence microbial interactions through modulation of membrane dynamics or receptor activity in microbial cells .

- Influence on Hormonal Secretion : Amino acid derivatives like this compound have been reported to influence the secretion of anabolic hormones, which can enhance physical performance and recovery during exercise. This effect is attributed to their ability to act as ergogenic aids by supporting metabolic processes during stress-related tasks .

Case Study 1: Neuroinflammation Modulation

In a study examining the effects of P2X7 receptor antagonists on neuroinflammation, this compound was found to significantly reduce the release of TNF-α in activated microglial cells. The IC50 value for inhibition was determined to be around 13.1 nM, indicating potent activity against neuroinflammatory markers .

Case Study 2: Ergogenic Effects

Research involving various amino acid derivatives demonstrated that compounds similar to this compound could enhance mental performance during stress-related tasks. Participants who supplemented with these amino acids showed improved cognitive function and reduced fatigue during prolonged exercise sessions .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs. The introduction of different substituents at the aromatic ring or modifications at the amine group significantly affects biological activity. For example:

- Substituent Variations : Changes in the benzyl group or modifications to the carboxylic acid moiety can enhance receptor binding affinity and selectivity towards P2X7 receptors.

- Peptide Coupling Efficiency : The steric hindrance introduced by the Boc protecting group has been shown to facilitate efficient peptide coupling reactions involving sterically hindered amino acids, making it valuable in peptide synthesis applications .

属性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNRGORPOYPIJC-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。